5-Norbornene-2-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18897. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

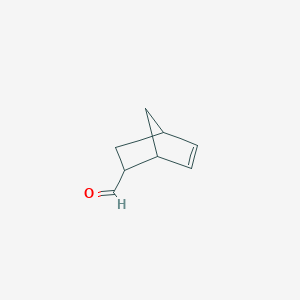

Structure

3D Structure

Properties

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884162 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-80-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 5-Norbornene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant applications in organic synthesis and medicinal chemistry. This document details its synthesis, chemical and physical properties, spectroscopic data, and its emerging role in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is a bicyclic organic compound featuring a norbornene ring system with a carboxaldehyde functional group. This strained bicyclic structure imparts notable reactivity, making it a valuable intermediate in chemical synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5453-80-5 | |

| Molecular Formula | C₈H₁₀O | |

| Molecular Weight | 122.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 67-70 °C at 12 mmHg | |

| Density | 1.03 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.490 | |

| Flash Point | 50.6 °C (123.1 °F) | |

| Solubility | Insoluble in water |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Peaks corresponding to aldehydic, olefinic, bridgehead, and bridge protons are observed. The exact shifts can vary between the endo and exo isomers. | |

| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbon, olefinic carbons, and various aliphatic carbons in the bicyclic system are present. | |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the aldehyde (around 1720 cm⁻¹) and the C=C stretch of the norbornene ring are key features. | |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |

Synthesis of this compound

The primary and most common method for synthesizing this compound is the Diels-Alder reaction. An alternative route involves the oxidation of the corresponding alcohol.

Diels-Alder Reaction of Cyclopentadiene (B3395910) and Acrolein

This [4+2] cycloaddition reaction provides a direct route to the norbornene scaffold. The reaction typically yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product.

Caption: Diels-Alder synthesis of this compound.

1. Preparation of Cyclopentadiene:

-

Cyclopentadiene is generated fresh by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.

-

Dicyclopentadiene is heated to its boiling point (around 170 °C), and the monomeric cyclopentadiene (boiling point ~41 °C) is collected by fractional distillation. The receiver flask should be cooled in an ice bath.

-

Caution: Cyclopentadiene dimerizes at room temperature and should be used immediately or stored at low temperatures.

2. Cycloaddition Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of acrolein in a suitable solvent (e.g., diethyl ether, dichloromethane) is prepared and cooled in an ice bath.

-

Freshly distilled cyclopentadiene is added dropwise to the cooled acrolein solution with continuous stirring.

-

The reaction is exothermic. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

3. Workup and Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of endo and exo isomers, is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Oxidation of 5-Norbornene-2-methanol

This method provides an alternative route to this compound, starting from the corresponding alcohol. Mild oxidizing agents are employed to prevent over-oxidation to the carboxylic acid.

1. Activation of DMSO:

-

A solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added dropwise to the cooled solution. The mixture is stirred for a short period to form the active electrophilic sulfur species.

2. Oxidation of the Alcohol:

-

A solution of 5-Norbornene-2-methanol in anhydrous DCM is added dropwise to the activated DMSO mixture at -78 °C.

-

The reaction is stirred for a specified time at this low temperature.

3. Basification and Workup:

-

Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude aldehyde is purified by vacuum distillation or column chromatography.

Caption: General experimental workflow for synthesis and purification.

Applications in Drug Development

The rigid norbornene scaffold is a "privileged" structure in medicinal chemistry, offering a three-dimensional framework that can be strategically functionalized to interact with biological targets. This compound serves as a key starting material for the synthesis of various biologically active molecules.

Anticancer Agents

Norbornene derivatives have shown significant promise as potential anticancer agents. The aldehyde functionality of this compound allows for its derivatization into more complex molecules with cytotoxic properties.

A notable example is the synthesis of a norbornene-containing ligand, 2-bicyclo[2.2.1]hept-5-en-yl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene (BTCP), which is prepared from this compound. This ligand, when complexed with iridium, forms a compound with significant cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxicity of an Iridium Complex Derived from this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SGC-7901 | Human Gastric Cancer | 3.9 | |

| MG-63 | Human Osteosarcoma | 5.4 | |

| SiHa | Human Cervical Cancer | 4.1 |

The iridium complex has been shown to induce apoptosis (programmed cell death) and inhibit cell growth in the G0/G1 phase of the cell cycle. The proposed mechanism of action involves an increase in reactive oxygen species (ROS) levels and a decrease in the mitochondrial membrane potential, suggesting the activation of the intrinsic apoptotic pathway.

Caption: Proposed apoptotic pathway induced by the iridium complex.

Antiviral Agents

The carbocyclic framework of norbornene is also utilized in the design of antiviral nucleoside analogues. While direct applications of this compound in approved antiviral drugs are not widely documented, its derivatives are explored for the synthesis of compounds with potential antiviral activity. The synthesis of carbocyclic analogues of antiviral agents like 5-ethyl-2'-deoxyuridine (EDU) highlights the importance of the norbornene scaffold in this therapeutic area.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Diels-Alder reaction and its reactive aldehyde group make it an attractive starting material for the synthesis of complex molecules. For drug development professionals, the norbornene scaffold, accessible through this aldehyde, offers a unique three-dimensional structure that has shown significant potential in the development of novel anticancer and antiviral agents. Further exploration of derivatives of this compound is likely to yield new therapeutic candidates with improved efficacy and novel mechanisms of action.

An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde

This guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a key bicyclic organic compound utilized in various chemical syntheses. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its chemical identity, properties, synthesis, and safety protocols.

Introduction

This compound (C8H10O) is a bicyclic aldehyde featuring a norbornene ring system.[1] This structure, a bridged cyclohexene (B86901) ring, is notable for its strain and reactivity, making the compound a valuable intermediate in synthetic organic chemistry.[1] It exists as a colorless to pale yellow liquid and is typically a mixture of endo and exo isomers.[1][2][3] The compound is primarily used as a versatile building block for producing fine chemicals, pharmaceutical intermediates, and specialized polymers.[1][4]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 5453-80-5 | [1][2][3][5][6][7] |

| Molecular Formula | C8H10O | [1][3][6][7] |

| Molecular Weight | 122.16 g/mol | [1][5][7] |

| IUPAC Name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | [3][5][6][7] |

| Synonyms | 2-Formyl-5-norbornene, 5-Formylbicyclo[2.2.1]hept-2-ene | [1][5][7] |

| InChI | InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | [5][7] |

| InChIKey | AJIBZRIAUXVGQJ-UHFFFAOYSA-N | [3][5][6][7] |

| SMILES | O=CC1CC2CC1C=C2 | [3][6] |

| EC Number | 226-698-9 | |

| PubChem Substance ID | 24846911 |

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of this compound are presented below.

| Property | Value | Conditions | Reference |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [1][3][6] |

| Boiling Point | 67-70 °C | at 12 mmHg | [4] |

| Density | 1.03 g/mL | at 20 °C | [4] |

| Refractive Index | 1.4870 to 1.4920 | at 20 °C, 589 nm | [3][4] |

| Flash Point | 51 °C (123.8 °F) | Closed Cup | |

| Solubility | Insoluble | In water | [1] |

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][8] It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[2][8][9]

| Hazard Information | GHS Classification & Precautions | Reference |

| Classification | Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [2][10][11] |

| Signal Word | Warning | [2][11] |

| Hazard Statements | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][11] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][8][9][11] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[1][2][8][9] Store in a flammables area.[9] | |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids.[2][10] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through a Diels-Alder reaction. This cycloaddition reaction involves cyclopentadiene (B3395910) and acrolein.

Protocol: Diels-Alder Cycloaddition

-

Reactant Preparation : Freshly crack dicyclopentadiene (B1670491) to obtain cyclopentadiene monomer immediately before use. Acrolein should be used as received.

-

Reaction Setup : In a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen), cool cyclopentadiene.

-

Addition : Slowly add acrolein to the cooled cyclopentadiene with continuous stirring. The reaction is exothermic and should be controlled to maintain the desired temperature.

-

Reaction Conditions : The mixture is typically allowed to react for several hours at room temperature or with gentle heating to ensure complete conversion.

-

Purification : The resulting product, a mixture of endo and exo isomers of this compound, is then purified. Standard purification techniques such as vacuum distillation are employed to isolate the final product.

An alternative synthesis route involves the oxidation of 5-norbornene-2-methanol.[1] Furthermore, industrial-scale production may utilize a rhodium-catalyzed hydroformylation of norbornene.[1]

Caption: Synthesis workflow for this compound via Diels-Alder reaction.

Applications

The unique strained bicyclic structure and reactive aldehyde group of this compound make it a valuable intermediate in several areas of chemical synthesis.

-

Polymer Chemistry : It is used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers.[4] These polymers can have specialized properties, such as those with pendent t-Boc-protected quinizarin (B34044) moieties for creating patterned fluorescence images.[4]

-

Fine Chemicals : The compound serves as a precursor for a variety of more complex organic molecules. Its aldehyde functionality allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediates : The norbornene scaffold is present in various biologically active molecules. This compound provides a convenient entry point for the synthesis of novel pharmaceutical candidates.[1]

-

Protected Acrolein : It can be used as a protected form of acrolein in syntheses where the double bond of acrolein needs to be temporarily masked. The double bond can be regenerated through a retro-Diels-Alder reaction.[4]

Caption: Key application areas of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 95%, mixture of endo and exo 100 g | Request for Quote [thermofisher.com]

- 4. This compound | 5453-80-5 [chemicalbook.com]

- 5. 5-Norbornane-2-carboxaldehyde (CAS 5453-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, endo + exo, 95% 25 g | Request for Quote [thermofisher.com]

- 7. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]

- 8. This compound | 5453-80-5 | TCI AMERICA [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde: Chemical Structure, Isomers, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Norbornene-2-carboxaldehyde, a versatile bicyclic aldehyde with significant applications in organic synthesis and as a scaffold in medicinal chemistry. The document details its chemical structure, the stereochemistry of its endo and exo isomers, synthetic methodologies, and detailed spectroscopic characterization.

Chemical Structure and Isomerism

This compound, with the chemical formula C₈H₁₀O and a molecular weight of approximately 122.16 g/mol , is a bicyclic organic compound.[1][2] Its structure consists of a norbornene (bicyclo[2.2.1]hept-5-ene) framework with a carboxaldehyde (-CHO) group attached at the 2-position. The rigid, strained bicyclic system and the reactive aldehyde functionality make it a valuable intermediate in chemical synthesis.[3]

The molecule exists as two stereoisomers: endo and exo. This isomerism arises from the orientation of the aldehyde group relative to the double bond in the six-membered ring of the norbornene structure.

-

Endo isomer: The aldehyde group is oriented on the same side of the six-membered ring as the double bond.

-

Exo isomer: The aldehyde group is oriented on the opposite side of the six-membered ring from the double bond.

The endo isomer is generally the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable product.[4][5] The differing stereochemistry of the isomers can lead to different reactivity and properties, which is a critical consideration in their application, for instance, the exo isomer often exhibits higher reactivity in ring-opening metathesis polymerization (ROMP).

Below are the chemical structures of the endo and exo isomers of this compound.

Synthesis of this compound

The primary synthetic route to this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrolein.[3] Cyclopentadiene is typically generated in situ by the thermal cracking of its dimer, dicyclopentadiene (B1670491).

The stereochemical outcome of the Diels-Alder reaction is highly dependent on the reaction conditions. Lower temperatures (e.g., 0-25 °C) favor the formation of the kinetically controlled endo isomer, often with an endo/exo ratio of approximately 80:20.[6] Higher temperatures can promote the formation of the more thermodynamically stable exo isomer, in part through a retro-Diels-Alder reaction followed by cycloaddition.[7] The use of Lewis acid catalysts can also influence the reaction rate and stereoselectivity.[1][8]

Experimental Protocols

A. Synthesis of this compound (Endo-rich mixture)

This protocol is adapted from standard procedures for the Diels-Alder reaction of cyclopentadiene.

-

Materials: Dicyclopentadiene, acrolein, toluene (B28343), hydroquinone (B1673460) (inhibitor).

-

Procedure:

-

Set up a fractional distillation apparatus to crack dicyclopentadiene. Heat the dicyclopentadiene to approximately 170 °C. The cyclopentadiene monomer will distill at around 40-42 °C.

-

In a separate flask, dissolve acrolein in toluene with a small amount of hydroquinone to prevent polymerization.

-

Slowly add the freshly distilled cyclopentadiene to the acrolein solution while maintaining the temperature at or below 25 °C with an ice bath.

-

Stir the reaction mixture for several hours at room temperature.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, remove the toluene under reduced pressure to yield the crude product, which is a mixture of endo and exo isomers.

-

B. Isomer Separation

The separation of the endo and exo isomers can be challenging due to their similar boiling points. Fractional distillation under reduced pressure can enrich one of the isomers. For high purity, column chromatography is recommended.

-

Method: Column chromatography on silica (B1680970) gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent mixture, such as a gradient of ethyl acetate (B1210297) in hexanes. The polarity can be optimized based on TLC analysis. The less polar exo isomer is expected to elute before the more polar endo isomer.

Data Presentation: Spectroscopic Analysis

Table 1: ¹H NMR Spectroscopic Data (Approximate Chemical Shifts in ppm)

| Proton Assignment | Endo Isomer (Estimated) | Exo Isomer (Estimated) |

| Aldehyde (-CHO) | ~9.5 (d) | ~9.8 (d) |

| Olefinic (C₅-H, C₆-H) | 6.1-6.3 (m) | 6.0-6.2 (m) |

| Bridgehead (C₁-H, C₄-H) | ~3.2 (m), ~2.9 (m) | ~3.0 (m), ~2.8 (m) |

| C₂-H | ~2.5 (m) | ~2.2 (m) |

| C₃-H (endo) | ~1.3 (m) | ~1.4 (m) |

| C₃-H (exo) | ~1.9 (m) | ~1.8 (m) |

| C₇-H (syn) | ~1.5 (m) | ~1.6 (m) |

| C₇-H (anti) | ~1.3 (m) | ~1.4 (m) |

Table 2: ¹³C NMR Spectroscopic Data (Approximate Chemical Shifts in ppm)

| Carbon Assignment | Endo Isomer (Estimated) | Exo Isomer (Estimated) |

| Aldehyde (C=O) | ~204 | ~205 |

| Olefinic (C₅, C₆) | ~138, ~132 | ~137, ~135 |

| C₂ | ~51 | ~53 |

| C₃ | ~30 | ~32 |

| Bridgehead (C₁, C₄) | ~45, ~42 | ~46, ~43 |

| C₇ | ~49 | ~48 |

Table 3: FTIR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

| Functional Group | Vibration Mode | Endo Isomer (Expected) | Exo Isomer (Expected) |

| C=O | Stretch | ~1725 (strong, sharp) | ~1725 (strong, sharp) |

| Aldehydic C-H | Stretch | ~2820, ~2720 (medium) | ~2820, ~2720 (medium) |

| Olefinic C=C | Stretch | ~1640 (weak to medium) | ~1640 (weak to medium) |

| Olefinic =C-H | Stretch | ~3060 | ~3060 |

| Alkane C-H | Stretch | 2850-2970 | 2850-2970 |

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 122 | [C₈H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [C₇H₁₀]⁺˙ | Loss of CO |

| 93 | [C₇H₉]⁺ | Loss of CHO |

| 66 | [C₅H₆]⁺˙ | Cyclopentadiene radical cation |

| 56 | [C₄H₄O]⁺˙ | Acrolein radical cation |

The most characteristic fragmentation pathway for this compound under electron ionization is a retro-Diels-Alder reaction, leading to the formation of cyclopentadiene (m/z 66) and acrolein (m/z 56).

Role in Drug Development and Medicinal Chemistry

While this compound is not typically a pharmacologically active molecule itself, its rigid bicyclic scaffold is of significant interest to drug development professionals. The norbornene framework serves as a bioisostere for phenyl rings, offering a three-dimensional, non-aromatic alternative for lead optimization. Its conformational rigidity can help in locking a molecule into a bioactive conformation, thereby improving binding affinity and selectivity for a biological target.

The aldehyde functionality provides a versatile chemical handle for the synthesis of a wide array of derivatives. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or used in reductive amination and other condensation reactions to introduce diverse functional groups. These transformations allow for the exploration of the chemical space around the norbornene core in the design of novel therapeutic agents, particularly in the field of oncology.

The following diagram illustrates the utility of the this compound scaffold in the synthesis of more complex molecules for drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound(5453-80-5) 13C NMR [m.chemicalbook.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | C8H10O | CID 95117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

5-Norbornene-2-carboxaldehyde reactivity and reaction mechanisms

An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Norbornene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bicyclic organic compound characterized by the presence of a strained norbornene ring system and a reactive aldehyde functional group.[1] This unique structural combination imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of fine chemicals, pharmaceutical intermediates, and advanced polymeric materials. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its synthesis via the Diels-Alder reaction, reactions involving the aldehyde moiety, and polymerization via its olefinic bond. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in organic synthesis and materials science.

Synthesis of this compound

The primary route for synthesizing this compound is the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) and acrolein.[1] This reaction typically produces a mixture of endo and exo isomers. The endo isomer is generally the kinetic product, favored at lower temperatures, while the exo isomer is the thermodynamically more stable product and is favored at higher temperatures.[2]

General Experimental Protocol: Diels-Alder Reaction

Materials:

-

Acrolein

-

Toluene (or other suitable solvent)

-

Lewis acid catalyst (e.g., Aluminum chloride, optional)[3]

-

Hydroquinone (B1673460) (inhibitor for acrolein polymerization)

Procedure:

-

Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. The monomer should be kept cold (in an ice bath) and used promptly.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein and a small amount of hydroquinone in a suitable solvent like toluene.

-

Cool the acrolein solution in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the acrolein solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours. For higher exo selectivity, the reaction can be performed at elevated temperatures.[2][4]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.

Control of Stereoselectivity

The endo/exo ratio of the product is a critical parameter, particularly for applications in polymerization, where the exo isomer often exhibits higher reactivity.[5] Several factors can be manipulated to control this ratio:

-

Temperature: Lower temperatures (kinetic control) favor the formation of the endo adduct due to favorable secondary orbital interactions in the transition state. Higher temperatures favor the thermodynamically more stable exo adduct.[2]

-

Solvent Polarity: The choice of solvent can influence the isomer ratio, though the effect is often less pronounced than temperature.

-

Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction.[4] For some dienophiles, Lewis acids are known to increase endo selectivity.[3]

-

Isomerization: An endo-rich mixture can be isomerized to an exo-rich mixture through thermal or base-catalyzed equilibration.[2]

Quantitative Data for Synthesis

| Reaction Conditions | Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | endo/exo Ratio | Yield (%) | Reference |

| Thermal | Cyclopentadiene | Acrylate | None | Toluene | Room Temp | ~80:20 | High | [2][6] |

| Thermal Isomerization | endo-rich mixture | - | - | 1,2-Dimethoxybenzene | High Temp | Enriched exo | - | [7] |

| Base-catalyzed Isomerization | endo-rich ester | - | tBuONa | THF | Room Temp | 18:82 (exo favored) | - | [2] |

Diagram of Diels-Alder Synthesis and Isomerization

Caption: Synthesis of this compound and subsequent isomerization.

Reactivity of the Aldehyde Group

The aldehyde functional group in this compound is a primary site for a variety of chemical transformations, including nucleophilic addition, oxidation, and reduction.[1]

Reduction to 5-Norbornene-2-methanol (B8022476)

The aldehyde can be readily reduced to the corresponding primary alcohol, 5-Norbornene-2-methanol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

General Experimental Protocol: Reduction with NaBH₄

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (for extraction)

-

Aqueous HCl (for workup)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.[8]

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 30 minutes to a few hours) while monitoring by TLC.

-

Quench the reaction by the slow, dropwise addition of dilute aqueous HCl until the bubbling ceases.[9]

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Norbornene-2-methanol.

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Warm | 30 min | High | [8] |

| Benzaldehyde | NaBH₄ / Wet SiO₂ | Solvent-free | Room Temp | 1 min | 97 | [10] |

Diagram of Reduction Mechanism

Caption: Mechanism of aldehyde reduction with sodium borohydride.

Oxidation to 5-Norbornene-2-carboxylic acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

General Experimental Protocol: Oxidation

Materials:

-

This compound

-

Oxidizing agent (e.g., potassium permanganate, Jones reagent, or milder oxidants)

-

Appropriate solvent (e.g., acetone, water)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Slowly add the oxidizing agent at a controlled temperature (often in an ice bath).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction mixture according to the specific oxidizing agent used. This often involves quenching excess oxidant, followed by extraction and purification. For example, with KMnO₄, the manganese dioxide byproduct is filtered off.

-

Purify the crude product, often by recrystallization or chromatography, to obtain 5-Norbornene-2-carboxylic acid.

| Reactant | Oxidizing Agent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Fe(NO₃)₃ | 200 °C, 2 h | 98 | [11] |

| Alkenes | Ozone, then H₂O₂ | -78 °C to RT | High | [8] |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The Wittig reaction converts the aldehyde into an alkene using a phosphorus ylide. This is a powerful method for C=C bond formation.

General Experimental Protocol: Wittig Reaction

Materials:

-

A phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

This compound

Procedure:

-

Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension (e.g., to 0 °C or -78 °C) and add the strong base dropwise to generate the colored ylide.

-

Stir the ylide solution for a period to ensure complete formation.

-

Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to proceed, often with warming to room temperature, until the starting aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.

| Aldehyde | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane/Water | Low (example) | [12] |

| General Aldehyde | Wittig Salt | KOtBu | THF | - | [13] |

Diagram of Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols after an acidic workup. This is a fundamental C-C bond-forming reaction.

General Experimental Protocol: Grignard Reaction

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride or dilute HCl for workup

Procedure:

-

Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the Grignard reagent dropwise via syringe with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting secondary alcohol by column chromatography.

| Aldehyde/Ketone | Grignard Reagent | Yield (%) | Reference |

| General Aldehyde | RMgX | Typically high | [14] |

| General Ketone | RMgX | Typically high | [14] |

Reactivity of the Norbornene Double Bond

The strained double bond of the norbornene ring system is highly reactive and readily undergoes reactions such as Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique for strained cyclic olefins, catalyzed by transition metal complexes, most notably Grubbs' (Ruthenium-based) and Schrock's (Molybdenum-based) catalysts. The exo isomer of norbornene derivatives generally shows higher reactivity in ROMP than the endo isomer.[5] While direct ROMP of this compound can be challenging due to potential catalyst inhibition by the aldehyde group, its derivatives, such as the corresponding alcohol (5-norbornene-2-methanol) or protected aldehyde, are excellent monomers.

General Experimental Protocol: ROMP of a Norbornene Derivative

Materials:

-

Norbornene monomer (e.g., 5-norbornene-2-methanol or a protected derivative)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF)

-

Ethyl vinyl ether (to terminate the polymerization)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, dissolve the norbornene monomer in the anhydrous, deoxygenated solvent.

-

In a separate vial, dissolve the Grubbs' catalyst to prepare a stock solution of known concentration.

-

Initiate the polymerization by rapidly injecting the catalyst solution into the vigorously stirred monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

-

Allow the polymerization to proceed for the desired time. The reaction is often very fast.

-

Terminate the polymerization by adding an excess of ethyl vinyl ether.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

-

Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy for structure.

| Monomer | Catalyst | [M]/[I] Ratio | Mn ( g/mol ) | PDI | Reference |

| Norbornene-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | Varies | Controllable | ~1.10-1.25 | [2] |

| Norbornadiene diesters | Grubbs 3rd Gen. | 200 | Varies | 1.04-1.10 | [15] |

| Norbornene anhydride (B1165640) derivatives | Grubbs 3rd Gen. | Varies | - | < 1.30 | [9] |

Diagram of ROMP Mechanism

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Conclusion

This compound is a bifunctional molecule with two distinct reactive centers: the aldehyde group and the strained norbornene double bond. This duality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The aldehyde can be manipulated through standard carbonyl chemistry, while the olefin provides a handle for polymerization and other addition reactions. The stereochemical outcome of its synthesis is a key consideration, with the endo and exo isomers often displaying different reactivities, particularly in polymerization reactions. This guide has outlined the fundamental reactivity of this compound and provided detailed protocols and mechanistic insights to aid researchers in its application.

References

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]

- 4. www2.latech.edu [www2.latech.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Grignard Reagents [sigmaaldrich.com]

- 15. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Norbornene-2-carboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Norbornene-2-carboxaldehyde (endo/exo mixture), a versatile bicyclic aldehyde utilized in the synthesis of polymers and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.49 / 9.42 | s / d | 1H | Aldehydic H (exo/endo) |

| 6.18 - 6.08 | m | 2H | Olefinic H |

| 3.18 / 2.92 | m | 1H | Bridgehead H |

| 2.88 / 2.52 | m | 1H | Bridgehead H |

| 2.20 - 1.20 | m | 5H | Aliphatic H |

Note: Data corresponds to a mixture of endo and exo isomers.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 204.4 / 203.2 | C=O (exo/endo) |

| 138.0 / 137.8 | Olefinic C |

| 132.4 / 132.2 | Olefinic C |

| 52.4 / 51.8 | Bridgehead C |

| 47.8 / 47.2 | Bridgehead C |

| 45.6 / 45.0 | Aliphatic C |

| 34.2 / 33.8 | Aliphatic C |

| 29.8 / 29.2 | Aliphatic C |

Note: Data corresponds to a mixture of endo and exo isomers.

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (aldehyde) |

| 1720 | Strong | C=O stretch (aldehyde) |

| 1650 | Medium | C=C stretch (alkene) |

| 720 | Strong | =C-H bend (cis-alkene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 122 | 25 | [M]⁺ (Molecular Ion) |

| 94 | 10 | [M - CO]⁺ |

| 66 | 100 | [C₅H₆]⁺ (Cyclopentadiene) |

| 57 | 15 | [C₄H₉]⁺ |

| 39 | 20 | [C₃H₃]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters for the cited data from public databases are not always available, the following provides a detailed methodology for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a suitable deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is recorded on a 400 MHz spectrometer. The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm). A sufficient number of scans (typically 16 or 32) are acquired to achieve a good signal-to-noise ratio. The data is processed with a Fourier transform, and the chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The spectrum is recorded over the range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

-

Thin Film: Alternatively, a drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The spectrum is then recorded as described above.

Mass Spectrometry (MS)

The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Introduction and Chromatography: A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., a 30 m DB-5 column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the components. Helium is typically used as the carrier gas.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected to produce the mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and interpretation of an organic compound like this compound.

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemistry of the endo and exo isomers of 5-Norbornene-2-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique bicyclic structure and reactive aldehyde functionality.

Introduction

This compound, a derivative of a bridged bicyclic alkene, exists as two stereoisomers: endo and exo. This isomerism arises from the orientation of the carboxaldehyde group relative to the double bond within the norbornene framework. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, is the primary route to this compound, typically yielding a mixture of isomers.[1] The stereochemical outcome of this reaction and the subsequent isomerization are critical for its application, as the spatial arrangement of the substituent significantly influences the molecule's reactivity and biological activity.

The exo isomer is generally considered to be the more thermodynamically stable of the two, a factor that is exploited in the selective synthesis of this isomer.[2][3] Conversely, the endo isomer is often the kinetically favored product in the initial cycloaddition.[4] Understanding the principles of kinetic versus thermodynamic control is therefore paramount in manipulating the isomeric ratio.

Norbornene derivatives serve as valuable scaffolds in drug discovery, providing a rigid framework for the spatial presentation of pharmacophoric elements.[5] The aldehyde functionality of this compound offers a versatile handle for a variety of chemical transformations, including oxidation, reduction, and the formation of imines, making it a key intermediate in the synthesis of complex organic molecules.[1][6]

Synthesis and Isomerization

The synthesis of this compound is primarily achieved through the [4+2] cycloaddition (Diels-Alder reaction) of cyclopentadiene (B3395910) and acrolein. This reaction is highly stereoselective, with the endo isomer being the predominant product under kinetic control, a consequence of favorable secondary orbital interactions.

Figure 1: Synthesis and Isomerization of this compound.

The kinetically favored endo isomer can be converted to the more thermodynamically stable exo isomer through epimerization. This is typically achieved under basic conditions, where a strong base such as sodium tert-butoxide (tBuONa) facilitates the formation of an enolate intermediate, allowing for inversion of the stereocenter at the C2 position.[2] Alternatively, thermal isomerization at elevated temperatures can also favor the formation of the exo product.[3]

Spectroscopic Characterization

The endo and exo isomers of this compound can be distinguished and quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for differentiating the two isomers due to the distinct chemical environments of the protons in each configuration. The chemical shifts and coupling constants of the aldehydic proton and the protons on the norbornene skeleton are particularly informative.

Table 1: Representative ¹H NMR Spectroscopic Data

| Proton | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |

| Aldehydic (CHO) | ~9.5 | ~9.8 |

| Olefinic (C=CH) | ~6.0 - 6.2 | ~6.0 - 6.2 |

| Bridgehead (CH) | ~2.8 - 3.2 | ~2.8 - 3.2 |

| C2-H | ~2.9 | ~2.5 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The data presented is a representative compilation from various norbornene derivatives.

¹³C NMR Spectroscopy

Carbon-13 NMR provides further structural confirmation by revealing the chemical shifts of the carbon atoms in the molecule. The chemical shift of the carbonyl carbon and the carbons of the bicyclic framework are key indicators for distinguishing between the isomers.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Carbon | Endo Isomer (δ, ppm) | Exo Isomer (δ, ppm) |

| Carbonyl (C=O) | ~204 | ~205 |

| Olefinic (C=C) | ~132, ~137 | ~132, ~137 |

| C2 | ~52 | ~55 |

| C3 | ~30 | ~33 |

| C4 | ~45 | ~46 |

| C7 (Bridge) | ~49 | ~47 |

Note: The exact chemical shifts can vary. The data presented is a representative compilation from various norbornene derivatives and spectral databases.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Both isomers will exhibit characteristic absorptions for the aldehyde C=O stretch, the olefinic C=C stretch, and the C-H bonds. Subtle differences in the fingerprint region may also be used to distinguish the isomers.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820-2880 and 2720-2780 |

| Carbonyl C=O | Stretch | 1720-1740 |

| Olefinic C=C | Stretch | 1630-1650 |

| Olefinic C-H | Stretch | 3040-3080 |

Experimental Protocols

The following are representative protocols for the synthesis and isomerization of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Synthesis of endo-5-Norbornene-2-carboxaldehyde (Diels-Alder Reaction)

This protocol is adapted from general procedures for the Diels-Alder reaction of cyclopentadiene.[5][6][10]

Materials:

-

Acrolein (freshly distilled)

-

Toluene (B28343) (anhydrous)

-

Hydroquinone (B1673460) (inhibitor)

-

Apparatus for cracking dicyclopentadiene (if starting from the dimer)

Procedure:

-

Preparation of Cyclopentadiene: If starting with dicyclopentadiene, it must first be "cracked" to the monomer. This is achieved by heating the dimer to its dissociation temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (b.p. 41 °C). The freshly distilled cyclopentadiene should be kept cold and used promptly as it will readily dimerize back.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a small amount of hydroquinone in toluene.

-

Addition of Reactants: Cool the toluene solution in an ice bath. To this, add freshly distilled acrolein (1.0 equivalent).

-

Cycloaddition: Slowly add the cold, freshly distilled cyclopentadiene (1.1 equivalents) to the stirred acrolein solution. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.

-

Workup: Remove the solvent under reduced pressure. The crude product, which is predominantly the endo isomer, can be purified by vacuum distillation.

Isomerization to exo-5-Norbornene-2-carboxaldehyde

This protocol is based on the base-catalyzed epimerization of related norbornene derivatives.[2]

Materials:

-

endo-5-Norbornene-2-carboxaldehyde (or an endo/exo mixture)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the endo-rich this compound in anhydrous THF.

-

Base Addition: Add sodium tert-butoxide (0.1 to 0.5 equivalents) to the stirred solution at room temperature.

-

Isomerization: Monitor the reaction progress by TLC or GC-MS. The reaction is typically allowed to stir at room temperature for several hours until the equilibrium between the endo and exo isomers is reached (favoring the exo isomer).

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting mixture, now enriched in the exo isomer, can be purified by vacuum distillation or column chromatography.

Applications in Drug Development

The rigid norbornene scaffold is an attractive template in medicinal chemistry for the design of conformationally constrained ligands. The aldehyde functionality of this compound provides a convenient starting point for the synthesis of a wide array of derivatives with potential biological activity.

Figure 2: Workflow for the use of this compound in Drug Discovery.

The workflow for utilizing this compound in a drug discovery program typically involves:

-

Derivatization: The aldehyde is converted into a library of diverse compounds through reactions such as oxidation to the carboxylic acid, reduction to the alcohol, reductive amination to form various amines, and olefination reactions to introduce new carbon-carbon double bonds.

-

Biological Screening: This library of compounds is then screened against a specific biological target to identify "hits" with desired activity.

-

Lead Optimization: The initial hits are then subjected to further chemical modification to improve their potency, selectivity, and pharmacokinetic properties, a process guided by structure-activity relationship (SAR) studies.

Through such systematic approaches, the unique structural features of the norbornene scaffold can be leveraged to develop novel therapeutic agents.

Conclusion

The endo and exo isomers of this compound are valuable synthetic intermediates with distinct stereochemical properties. The ability to control the isomeric ratio through careful selection of reaction conditions for the Diels-Alder synthesis and subsequent isomerization is crucial for their effective use. This guide provides the foundational knowledge and representative protocols to aid researchers in the synthesis, characterization, and application of these important building blocks in the pursuit of new scientific discoveries and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 3. www2.latech.edu [www2.latech.edu]

- 4. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]

- 5. studylib.net [studylib.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. This compound(5453-80-5) 13C NMR [m.chemicalbook.com]

- 8. Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | C8H10O | CID 95117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. community.wvu.edu [community.wvu.edu]

Thermodynamic Properties of 5-Norbornene-2-carboxaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Norbornene-2-carboxaldehyde is a bicyclic aldehyde that exists as a mixture of endo and exo isomers. Its rigid norbornene scaffold and reactive aldehyde functionality make it a valuable building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical agents. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, predicting product stability, and assessing its potential in various applications, including drug design and delivery. This guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for their determination, and insights into the biological relevance of norbornene-containing compounds.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through both computational methods and experimental measurements. The following tables summarize the key quantitative data available for this compound. It is important to note that much of the available data pertains to a mixture of the endo and exo isomers.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 48.61 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Formation (gas) | ΔfH°gas | -117.15 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 15.23 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 40.10 | kJ/mol | Joback Calculated Property[1] |

Table 2: Experimental Physical and Thermodynamic Properties of this compound

| Property | Value | Unit | Conditions | Source |

| Boiling Point | 341.7 | K | 0.016 bar | NIST Chemistry WebBook[2] |

| Boiling Point | 67-70 | °C | 12 mmHg | Sigma-Aldrich[3] |

| Density | 1.03 | g/mL | 20 °C | Sigma-Aldrich[3] |

| Refractive Index | 1.490 | - | 20 °C | Sigma-Aldrich[3] |

Endo vs. Exo Isomerism and Thermodynamic Stability

The Diels-Alder reaction used to synthesize this compound typically yields a mixture of endo and exo isomers. While the endo product is often the kinetically favored product due to secondary orbital interactions in the transition state, the exo isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[4] Studies on related norbornene derivatives have shown that the exo isomer is thermodynamically more stable than the endo isomer.[5][6] This is a critical consideration in synthesis and purification, as conditions can be optimized to favor the formation of the desired isomer. For instance, heating the mixture can facilitate isomerization to the more stable exo form.[7] For 5-norbornene-2-carboxylic acid methyl ester, it has been shown that a strong base can effectively promote isomerization to reach a thermodynamic equilibrium with a higher proportion of the exo isomer.[5]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of organic compounds like this compound relies on a variety of well-established experimental techniques. The following sections detail the general methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most commonly determined experimentally using combustion calorimetry .[8][9]

Methodology:

-

Sample Preparation: A precisely weighed sample of the pure compound (e.g., this compound) is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. The final temperature is precisely measured.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]

-

Hess's Law Application: The standard enthalpy of formation of the compound is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[8]

Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by several methods, including calorimetry and gas chromatography.

1. Calorimetric Determination:

Vaporization calorimeters directly measure the heat required to vaporize a known amount of substance at constant pressure.[11]

Methodology:

-

A sample of the liquid is placed in a vaporization chamber.

-

A known amount of electrical energy is supplied to a heater to induce vaporization at a constant rate.

-

The amount of vapor produced is measured, often by condensation and collection.

-

The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.

2. Gas Chromatography (GC) Method:

This is an indirect method that relates the retention time of a compound on a GC column to its vapor pressure and, subsequently, its enthalpy of vaporization.[12][13]

Methodology:

-

A gas chromatograph with a suitable column is used.

-

The sample is injected into the GC, and its retention time is measured at several different column temperatures.

-

The retention times are used to calculate the capacity factor (k') at each temperature.

-

According to the Clausius-Clapeyron equation, a plot of ln(k'/T) versus 1/T will be linear.

-

The slope of this line is directly proportional to the enthalpy of vaporization (ΔvapH°).[12]

Vapor Pressure

Vapor pressure is a fundamental thermodynamic property that can be measured using various static or dynamic techniques.

Static Method:

This method involves measuring the pressure of the vapor in equilibrium with the condensed phase in a closed system.[14][15]

Methodology:

-

A sample of the substance is placed in a container connected to a pressure-measuring device (manometer).

-

The sample is thoroughly degassed to remove any dissolved air.[15]

-

The container is placed in a thermostat to maintain a constant temperature.

-

Once thermal equilibrium is reached, the pressure of the vapor is measured. This is repeated at various temperatures to obtain the vapor pressure curve.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the determination of the enthalpy of formation and enthalpy of vaporization of an organic compound like this compound.

References

- 1. 5-Norbornane-2-carboxaldehyde (CAS 5453-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]

- 3. Relative Basicities of Some Endo and Exo Norbornylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.latech.edu [www2.latech.edu]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Organometallic Thermochemistry Database [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. books.rsc.org [books.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. vscht.cz [vscht.cz]

- 15. calnesis.com [calnesis.com]

commercial suppliers of 5-Norbornene-2-carboxaldehyde

An In-depth Technical Guide to 5-Norbornene-2-carboxaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 5453-80-5), a versatile bicyclic organic compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the procurement and application of this chemical. This document outlines its chemical properties, commercial availability, and a detailed experimental protocol for its synthesis.

Chemical Properties and Applications

This compound, also known as Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, is a colorless to pale yellow liquid. Its unique strained bicyclic structure, featuring a norbornene ring system with a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis. The compound's reactivity is of significant interest in the synthesis of fine chemicals, pharmaceutical intermediates, and polymers. Notably, it has been utilized in the transition metal-catalyzed synthesis of norbornene-derived homopolymers.[1][2] The norbornene scaffold itself is a promising structure in medicinal chemistry, with applications in cancer treatment research.[3]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically as a mixture of endo and exo isomers. The purity levels are generally around 95% or higher. The following table summarizes the offerings from several prominent commercial suppliers. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a quote.

| Supplier | Purity | Available Quantities |

| TCI America | >95.0% (GC) | Inquire for bulk quantities.[4] |

| Thermo Scientific Chemicals (Fisher Scientific) | 95% (mixture of endo and exo) | 5 g, 25 g, 100 g.[5][6][7] |

| Sigma-Aldrich | 95% | Inquire for available quantities. |

| Pharmaffiliates | High Purity | Inquire for price and availability.[8] |

| Oakwood Chemical | 95% | 250 mg, 1 g, 5 g, 25 g.[9] |

| Conier Chem & Pharma Limited (via ECHEMI) | Not specified | Inquire for latest price.[10] |

| Valin Cosmetics Private Limited (via IndiaMART) | 98% | Minimum order of 25 kgs.[11] |

| Chongqing Chemdad (via ECHEMI) | 99.00% | Inquire for business.[12] |

Experimental Protocol: Synthesis of this compound via Diels-Alder Reaction

The primary route for synthesizing this compound is the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein.[13] This cycloaddition reaction is a classic method for forming six-membered rings.

Materials:

-

Acrolein (inhibitor-free)

-

Hydroquinone (B1673460) (as a polymerization inhibitor)

-

Toluene (or other suitable solvent)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask

-

Distillation apparatus

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is the dimer of cyclopentadiene and must be "cracked" to yield the monomer. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is then collected by fractional distillation. This freshly distilled cyclopentadiene should be used immediately as it will dimerize over time.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, dissolve acrolein and a small amount of hydroquinone in a suitable solvent like toluene. Cool the flask in an ice bath.

-

Diels-Alder Reaction: Slowly add the freshly cracked cyclopentadiene to the acrolein solution from the addition funnel with continuous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a low temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Workup:

-

Wash the reaction mixture with water to remove any unreacted acrolein.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield this compound as a mixture of endo and exo isomers.

Visualization of the Synthesis Pathway

The following diagram illustrates the Diels-Alder reaction for the synthesis of this compound.

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

References

- 1. This compound | 5453-80-5 [chemicalbook.com]

- 2. This compound CAS#: 5453-80-5 [amp.chemicalbook.com]

- 3. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 5453-80-5 | TCI AMERICA [tcichemicals.com]

- 5. This compound, 95%, mixture of endo and exo 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, endo + exo, 95% 25 g | Request for Quote [thermofisher.com]

- 7. This compound, 95%, mixture of endo and exo 100 g | Request for Quote [thermofisher.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound [oakwoodchemical.com]

- 10. echemi.com [echemi.com]

- 11. indiamart.com [indiamart.com]

- 12. echemi.com [echemi.com]

- 13. This compound | 5453-80-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Safe Handling and Use of 5-Norbornene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and key chemical transformations of 5-Norbornene-2-carboxaldehyde. Intended for laboratory and drug development professionals, this document details the compound's physicochemical properties, potential hazards, and requisite safety protocols. Furthermore, it offers detailed experimental procedures for its synthesis via the Diels-Alder reaction and its subsequent oxidation to 5-norbornene-2-carboxylic acid. Analytical methods for characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also presented with procedural outlines. Visual workflows for safe handling and experimental processes are included to ensure clarity and promote a safe laboratory environment.

Introduction

This compound, a bicyclic organic compound, is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceutical intermediates, fine chemicals, and polymers.[1] Its unique strained ring system and reactive aldehyde functionality make it a valuable building block for complex molecular architectures.[1] This guide aims to consolidate critical safety information and practical experimental knowledge to support its effective and safe utilization in a research and development setting.

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow liquid with a distinct aldehydic odor.[1] It is insoluble in water but soluble in organic solvents like methanol.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| CAS Number | 5453-80-5 | [1] |